molecular formula C32H47F3N10O8 B10795829 Ac-RLR-AMC (trifluoroacetate salt)

Ac-RLR-AMC (trifluoroacetate salt)

Cat. No.: B10795829
M. Wt: 756.8 g/mol
InChI Key: CEEMPRHZPRGAAK-RGRVRPFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-RLR-AMC (trifluoroacetate salt) involves the coupling of Ac-Arg-Leu-Arg with 7-amino-4-methylcoumarin. The reaction typically occurs under mild conditions to preserve the integrity of the peptide and the fluorophore. The trifluoroacetate salt form is obtained by treating the final product with trifluoroacetic acid, which enhances its solubility and stability .

Industrial Production Methods

Industrial production of Ac-RLR-AMC (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable, solid form that can be easily stored and transported .

Chemical Reactions Analysis

Types of Reactions

Ac-RLR-AMC (trifluoroacetate salt) primarily undergoes hydrolysis when exposed to proteolytic enzymes like the 26S proteasome. This hydrolysis releases 7-amino-4-methylcoumarin, which is the fluorescent moiety .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of proteolytic enzymes and occurs under physiological conditions (pH 7.4, 37°C). The reaction is monitored by measuring the fluorescence of 7-amino-4-methylcoumarin, which has excitation and emission maxima at 380 nm and 440-460 nm, respectively .

Major Products

The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which is used as a fluorescent marker to quantify protease activity .

Mechanism of Action

Properties

Molecular Formula

C32H47F3N10O8

Molecular Weight

756.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H46N10O6.C2HF3O2/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19;3-2(4,5)1(6)7/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36);(H,6,7)/t21-,22-,23-;/m0./s1

InChI Key

CEEMPRHZPRGAAK-RGRVRPFLSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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